molecular formula C15H13FO2 B7937548 2-(3-Ethylphenyl)-4-fluorobenzoic acid

2-(3-Ethylphenyl)-4-fluorobenzoic acid

Cat. No.: B7937548
M. Wt: 244.26 g/mol
InChI Key: YXJCCJVXMLMNLK-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid featuring a benzoic acid core substituted with a fluorine atom at the para position and a 3-ethylphenyl group at the ortho position (C₁₅H₁₃FO₂, MW 244.26). The fluorine atom enhances electronegativity and acidity, while the ethylphenyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions. Though direct synthesis data for this compound are absent in the provided evidence, analogous fluorobenzoic acids are typically synthesized via nucleophilic substitution, cross-coupling reactions, or hydrolysis of ester precursors (e.g., as seen in and ) .

Properties

IUPAC Name

2-(3-ethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-4-3-5-11(8-10)14-9-12(16)6-7-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJCCJVXMLMNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-ethylphenyl is coupled with 4-fluorobenzoic acid under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(3-Ethylphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS / Cat. No. Molecular Formula MW Substituent Positions Key Features Applications/Notes
2-(3-Ethylphenyl)-4-fluorobenzoic acid Not specified C₁₅H₁₃FO₂ 244.26 2-(3-Ethylphenyl), 4-F High lipophilicity, moderate acidity Hypothesized use in drug design
3-(4-Ethylphenyl)-4-fluorobenzoic acid 1261901-66-9 C₁₅H₁₃FO₂ 244.26 3-(4-Ethylphenyl), 4-F Positional isomer; altered steric effects Research intermediate
2-(3-Acetylaminophenyl)-4-fluorobenzoic acid 1261988-71-9 C₁₅H₁₂FNO₃ 273.26 2-(3-AcNHphenyl), 4-F Hydrogen-bonding capability from -NH Potential bioactive scaffold
(R)-2-(1-(2-Amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoic acid 1454848-00-0 C₁₅H₁₄BrFN₂O₃ 369.19 Complex substituent High MW; chiral center Intermediate for Lorlatinib (anticancer drug)
3-(Difluoromethyl)-4-fluorobenzoic acid L007763 C₈H₅F₃O₂ 202.12 3-(CF₂H), 4-F Enhanced acidity (pKa ~5.6) Medicinal chemistry lead
4-cyanophenyl 4-fluorobenzoate Not specified C₁₄H₈FNO₂ 241.22 Ester derivative Higher volatility, lower acidity Synthetic intermediate (91% yield)

Key Comparisons

Substituent Effects on Acidity :

  • The fluorine atom at the para position in this compound withdraws electron density via induction, increasing acidity (predicted pKa ~2.5–3.5). In contrast, the electron-donating ethyl group partially offsets this effect compared to derivatives like 3-(Difluoromethyl)-4-fluorobenzoic acid (pKa ~5.6) .

Steric and Lipophilic Profiles: The 3-ethylphenyl group introduces greater steric hindrance than smaller substituents (e.g., -CN in 4-cyanophenyl 4-fluorobenzoate), reducing solubility in polar solvents but enhancing membrane permeability. This contrasts with the more compact difluoromethyl group in 3-(Difluoromethyl)-4-fluorobenzoic acid .

Biological Relevance: Complex derivatives like (R)-2-(1-(2-Amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoic acid demonstrate the role of fluorine in improving pharmacokinetics, as seen in its use for Lorlatinib, a kinase inhibitor .

Synthetic Accessibility: Ester derivatives (e.g., 4-cyanophenyl 4-fluorobenzoate) are synthesized efficiently (91% yield) under mild conditions, whereas the target compound likely requires multi-step protocols involving protecting groups .

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